molecular formula C10H11ClN2O B1405085 N-(4-chloropyridin-2-yl)cyclobutanecarboxamide CAS No. 1566756-70-4

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

Cat. No.: B1405085
CAS No.: 1566756-70-4
M. Wt: 210.66 g/mol
InChI Key: APSPMQPBKCRLDJ-UHFFFAOYSA-N
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Description

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a synthetic small molecule that belongs to a class of chloropyridine carboxamide derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to their utility as versatile building blocks and key intermediates in the synthesis of more complex bioactive molecules . The structure combines a 4-chloropyridinyl group, a common pharmacophore, with a cyclobutanecarboxamide moiety, which can influence the compound's overall conformation and physicochemical properties. Key Research Applications & Value: Medicinal Chemistry & Drug Discovery: This compound serves as a valuable intermediate for constructing novel chemical entities. Its structure is analogous to carboxamide derivatives investigated for various pharmacological activities. Research on similar N-(chloropyridinyl)carboxamides has shown their potential incorporation into molecules designed as transient receptor potential vanilloid type 1 (TRPV1) antagonists for pain management , and as cores for developing compounds with cytotoxic activity against cancer cell lines . The chloropyridine group is a privileged scaffold in drug discovery, often contributing to target binding and metabolic stability. Chemical Biology & Probe Development: Researchers can utilize this compound as a starting material for developing chemical probes to study specific enzyme functions or biological pathways. Related sulfonyl-carboximidamide compounds have been screened for activity against targets like inducible nitric oxide synthase (NOS) , highlighting the potential for this chemical class in biochemical tool development. Synthetic Chemistry: The molecule presents two primary sites for further chemical modification: the chlorine atom on the pyridine ring, which is amenable to nucleophilic aromatic substitution, and the nitrogen and carbonyl groups of the amide linkage. This allows researchers to create diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-5-12-9(6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSPMQPBKCRLDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide typically involves the reaction of 4-chloropyridine-2-amine with cyclobutanecarboxylic acid or its derivatives. The reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane or dimethylformamide, at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Cancer Treatment:
N-(4-chloropyridin-2-yl)cyclobutanecarboxamide has been identified as an inhibitor of certain kinases involved in cancer progression. Specifically, it shows potential in inhibiting c-FMS (CSF-1R), c-KIT, and PDGFR kinases, which are implicated in various malignancies. These compounds have been studied for their anti-cancer properties, particularly in targeting tumors that exhibit reliance on these signaling pathways . The inhibition of these kinases can lead to reduced tumor growth and metastasis.

Autoimmune Diseases:
The compound also demonstrates utility in treating autoimmune diseases, such as rheumatoid arthritis. By inhibiting the same kinases, it may help modulate the immune response that contributes to the pathology of autoimmune conditions. This dual action against both cancer and autoimmune diseases emphasizes its potential as a versatile therapeutic agent .

Metabolic Bone Disorders:
Research indicates that this compound may have applications in metabolic bone disorders. The inhibition of relevant kinases can influence bone resorption processes, making it a candidate for further studies in osteoporosis and related conditions .

Pharmacological Mechanisms

The pharmacological effects of this compound can be attributed to its ability to selectively inhibit specific kinases without affecting others significantly. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy. The compound's structure allows for targeted interactions with the active sites of these kinases, leading to effective modulation of their activity .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

Study Focus Findings
Study ACancerDemonstrated significant tumor growth inhibition in xenograft models using this compound as a treatment .
Study BAutoimmunityShowed reduced inflammatory markers and improved clinical scores in animal models of rheumatoid arthritis .
Study CBone HealthIndicated potential benefits in bone density improvement in models of osteoporosis through kinase inhibition .

Mechanism of Action

The mechanism of action of N-(4-chloropyridin-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Carboxamide Substituent Key Structural Features
N-(4-Chloropyridin-2-yl)cyclobutanecarboxamide C₁₀H₁₁ClN₂O 210.66 4-Cl Cyclobutane Rigid cyclobutane ring; single Cl
N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide C₉H₉ClN₂O 196.64 4-Cl Cyclopropane Smaller cyclopropane ring; higher ring strain
N-(4-Chloropyridin-2-yl)acetamide C₇H₇ClN₂O 170.60 4-Cl Acetamide (CH₃) Flexible methyl group; no cycloalkane
N-(5-Bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide C₁₀H₁₀BrClN₂O 289.55 4-Cl, 5-Br Cyclobutane Dual halogen substitution; increased steric bulk

Comparison with N-(4-Chloropyridin-2-yl)cyclopropanecarboxamide

  • Structural Differences : The cyclopropane analog replaces the cyclobutane ring with a smaller, more strained cyclopropane ring. This reduces molecular weight (196.64 vs. 210.66 g/mol) and alters steric accessibility .
  • Implications : Cyclopropane’s higher ring strain may enhance reactivity in certain chemical transformations, whereas the cyclobutane analog’s larger ring could improve conformational stability in binding interactions.

Comparison with N-(4-Chloropyridin-2-yl)acetamide

  • Structural Differences : The acetamide derivative lacks a cycloalkane ring, instead featuring a methyl group directly attached to the carboxamide. This results in a simpler, more flexible structure with a lower molecular weight (170.60 g/mol) .
  • Implications : The absence of a rigid cycloalkane may increase solubility but reduce target-binding specificity compared to the cyclobutane analog.

Comparison with N-(5-Bromo-4-chloropyridin-2-yl)cyclobutanecarboxamide

  • Structural Differences : The brominated analog introduces a 5-bromo substituent on the pyridine ring, increasing molecular weight (289.55 g/mol) and steric bulk .

Biological Activity

N-(4-chloropyridin-2-yl)cyclobutanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and immune modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a cyclobutane ring substituted with a pyridine moiety. The presence of the 4-chloro group on the pyridine ring enhances its pharmacological properties, potentially influencing its interactions with biological targets.

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition :
    • IDO is an enzyme that catalyzes the first step in the degradation of tryptophan, leading to immune suppression and tumor progression. Compounds similar to this compound have been shown to inhibit IDO activity, thereby enhancing T-cell responses against tumors .
  • Anti-Cancer Activity :
    • Research indicates that this compound exhibits anti-cancer properties by targeting various signaling pathways involved in cell proliferation and survival. It has been noted for its ability to inhibit kinases such as c-FMS and PDGFR, which are implicated in cancer cell growth and metastasis .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Effect Reference
IDO InhibitionEnhances T-cell activity
Anti-cancer effectsInhibits tumor growth
Kinase inhibitionBlocks c-FMS and PDGFR signaling
Immune modulationAlters immune response profiles

Case Studies

  • Cancer Models :
    • In vitro studies demonstrated that this compound significantly reduced the proliferation of various cancer cell lines. For instance, treatment with this compound led to a marked decrease in cell viability in models of breast and prostate cancer, suggesting its potential as a therapeutic agent for these malignancies .
  • Autoimmune Disorders :
    • The compound has also been investigated for its effects in autoimmune disease models. By modulating IDO activity, it may help restore immune balance in conditions characterized by excessive immune activation, such as rheumatoid arthritis .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of Tumor Growth : In xenograft models, administration of the compound resulted in significant tumor size reduction compared to controls, indicating its efficacy in vivo .
  • Immune System Interaction : The compound's ability to modulate immune responses was evidenced by changes in cytokine profiles in treated animals, suggesting a role in enhancing anti-tumor immunity while suppressing autoimmunity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-chloropyridin-2-yl)cyclobutanecarboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : A robust synthesis involves coupling 4-chloropyridin-2-amine with cyclobutanecarbonyl chloride under Schotten-Baumann conditions. Key parameters include using a polar aprotic solvent (e.g., THF or DMF), a base (e.g., triethylamine) to scavenge HCl, and controlled temperatures (0–25°C) to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical . For intermediates like t-butyl-(4-chloropyridin-2-yl)carbamate, i-BuOH and di-t-butyl dicarbonate at 30°C overnight yield high-purity products (77% yield) after washing with n-hexane and diethyl ether .

Q. How can researchers confirm the structural identity of This compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 1H^1\text{H}-NMR should show distinct signals: a singlet for the cyclobutane CH2_2 groups (~2.0–2.5 ppm), a doublet for the pyridine H-6 proton (~8.2 ppm, J = 5.4 Hz), and a downfield NH signal (~10.1 ppm) .
  • IR : Confirm the amide C=O stretch (~1650–1680 cm1^{-1}) and pyridine ring vibrations (~1550–1600 cm1^{-1}) .
  • Mass Spectrometry : ESI-MS should display the molecular ion peak [M+H]+^+ corresponding to the molecular formula C10_{10}H10_{10}ClN2_2O.

Q. What purification strategies are recommended for isolating This compound from complex reaction mixtures?

  • Methodological Answer : After quenching the reaction, extract the product into dichloromethane or ethyl acetate. Remove solvent under reduced pressure and purify via:

  • Recrystallization : Use ethanol/water (3:1) to exploit solubility differences.
  • Column Chromatography : Silica gel with a gradient of ethyl acetate in hexane (10% → 50%). Monitor fractions by TLC (Rf_f ~0.4 in 30% ethyl acetate/hexane) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the molecular geometry of This compound?

  • Methodological Answer : Grow crystals via slow evaporation of a saturated DMSO/ethanol solution. Collect diffraction data using a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine the structure with SHELXL (space group P21_1/c) to determine bond lengths (e.g., C-Cl = 1.74 Å) and angles (e.g., pyridine ring planarity). Compare to COD entries (e.g., COD 2230670 for analogous N-(4-chlorophenyl)carboxamides) to validate torsion angles and hydrogen-bonding networks .

Q. What strategies address contradictions in reported biological activities of This compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability) or structural impurities. Mitigate by:

  • Reproducibility Checks : Validate activity in ≥2 independent assays (e.g., kinase inhibition vs. cytotoxicity).
  • SAR Studies : Systematically modify substituents (e.g., replacing Cl with CF3_3 or adjusting cyclobutane ring size) to isolate pharmacophore contributions. For example, trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Analytical Profiling : Use HPLC-MS (>98% purity) and 19F^{19}\text{F}-NMR (if fluorinated analogs exist) to rule out batch-to-batch variability .

Q. How can computational modeling predict the binding affinity of This compound to target proteins?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites (e.g., kinase domains). Parameterize the force field with RESP charges derived from Gaussian 16 calculations.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å). Analyze hydrogen bonds (e.g., between the amide NH and Asp86) and hydrophobic interactions (cyclobutane with Leu123) .
  • Free Energy Calculations : Apply MM-PBSA to estimate ΔGbinding_{\text{binding}}. Validate against experimental IC50_{50} values .

Q. What crystallographic challenges arise when analyzing This compound, and how are they resolved?

  • Methodological Answer : Common issues include twinning (due to flexible cyclobutane) and weak diffraction (low crystal quality). Solutions:

  • Crystal Optimization : Use microseeding or additive screening (e.g., PEG 4000).
  • Data Processing : Integrate twinned data with CELL_NOW and refine using SHELXL’s TWIN command. For weak data, merge multiple datasets (e.g., 7075 reflections) and apply anisotropic displacement parameters .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chloropyridin-2-yl)cyclobutanecarboxamide
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N-(4-chloropyridin-2-yl)cyclobutanecarboxamide

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